2-bromo-2,4,4-trimethylpentane
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Overview
Description
2-bromo-2,4,4-trimethylpentane is an organic compound with the molecular formula C8H17Br. It is a brominated derivative of pentane, characterized by the presence of a bromine atom attached to the second carbon of the pentane chain, along with three methyl groups at the second and fourth positions. This compound is also known by its IUPAC name, this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2,4,4-trimethylpentane typically involves the bromination of 2,4,4-trimethylpentane. This reaction can be carried out using bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals, which then abstract a hydrogen atom from the 2,4,4-trimethylpentane, leading to the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of advanced reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2,4,4-trimethylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, such as 2,4,4-trimethylpent-2-ene.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as water or ethanol.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in non-polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
Substitution: Products include 2-hydroxy-2,4,4-trimethylpentane or 2-cyano-2,4,4-trimethylpentane.
Elimination: The major product is 2,4,4-trimethylpent-2-ene.
Scientific Research Applications
2-Bromo-2,4,4-trimethylpentane is used in various scientific research applications:
Biology: The compound can be used in studies involving the modification of biomolecules or the synthesis of bioactive compounds.
Medicine: It may be utilized in the development of pharmaceuticals, especially in the synthesis of drug candidates with specific functional groups.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-2,4,4-trimethylpentane involves its reactivity as an alkylating agent. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. In biological systems, it can modify nucleophilic sites on biomolecules, potentially altering their function or activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpentane: Another brominated pentane derivative with similar reactivity but different steric properties.
2,2,4-Trimethylpentane: A non-brominated analog used as a reference fuel in octane rating.
Uniqueness
2-Bromo-2,4,4-trimethylpentane is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
IUPAC Name |
2-bromo-2,4,4-trimethylpentane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-7(2,3)6-8(4,5)9/h6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJACJNGROKNPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465750 |
Source
|
Record name | Pentane, 2-bromo-2,4,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62574-65-6 |
Source
|
Record name | Pentane, 2-bromo-2,4,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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